molecular formula C20H19ClN2O4S B2381752 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine CAS No. 313684-04-7

4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine

Cat. No.: B2381752
CAS No.: 313684-04-7
M. Wt: 418.89
InChI Key: JPQPUGNXUMNNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. The chlorophenyl group is introduced via a substitution reaction, and the morpholine ring is incorporated through nucleophilic substitution. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow chemistry techniques. This allows for the precise control of reaction parameters and the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine is unique due to the combination of its structural elements, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-14-2-8-17(9-3-14)28(24,25)19-20(23-10-12-26-13-11-23)27-18(22-19)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQPUGNXUMNNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.